2-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide
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Description
2-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Scientific Research Applications
Synthesis and Antitumor Activity
A study detailed the synthesis of novel benzenesulfonamide derivatives and evaluated their in vitro antitumor activity. Specifically, derivatives such as N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide showed significant activity against non-small cell lung cancer and melanoma cell lines, underlining the potential of benzenesulfonamide derivatives in cancer therapy (J. Sławiński & Z. Brzozowski, 2006).
Photodynamic Therapy Applications
Another study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for photodynamic therapy, a treatment modality for cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Facile Synthesis of Aminobenzoxazoles and Benzimidazoles
The use of N-cyano-N-phenyl-p-toluenesulfonamide as an electrophilic cyanating agent facilitated the synthesis of 2-aminobenzoxazole and 2-aminobenzimidazole derivatives, showcasing the versatility of benzenesulfonamide derivatives in synthesizing heterocyclic compounds with potential biological activity (M. Kasthuri et al., 2015).
Inhibition of Carbonic Anhydrase Isoforms
Research into benzenesulfonamide derivatives also extends to their inhibitory effects on carbonic anhydrase isoforms, crucial for various physiological functions. For example, isoxazole-containing sulfonamides have shown potent inhibitory properties against human carbonic anhydrase II and VII, indicating their therapeutic potential in treating conditions like glaucoma and neuropathic pain (C. Altug et al., 2017).
properties
IUPAC Name |
2-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c19-10-14-8-4-5-9-16(14)27(24,25)20-15(13-6-2-1-3-7-13)11-21-17(22)12-26-18(21)23/h1-9,15,20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEUUZXTINZHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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